Cas no 853744-62-4 (N-4-(methylsulfamoyl)phenyl-2-phenoxyacetamide)

N-4-(methylsulfamoyl)phenyl-2-phenoxyacetamide is a synthetic organic compound with potential applications in pharmaceuticals. It exhibits unique structural features that contribute to its selectivity and efficacy in drug development. This compound boasts a high degree of specificity, which may enhance its therapeutic index. Its synthesis and structural properties make it a valuable tool for researchers in the field of medicinal chemistry.
N-4-(methylsulfamoyl)phenyl-2-phenoxyacetamide structure
853744-62-4 structure
Product Name:N-4-(methylsulfamoyl)phenyl-2-phenoxyacetamide
CAS No:853744-62-4
MF:C15H16N2O4S
MW:320.363542556763
CID:6111504
PubChem ID:2991519
Update Time:2025-06-20

N-4-(methylsulfamoyl)phenyl-2-phenoxyacetamide Chemical and Physical Properties

Names and Identifiers

    • N-4-(methylsulfamoyl)phenyl-2-phenoxyacetamide
    • N-[4-(methylsulfamoyl)phenyl]-2-phenoxyacetamide
    • Acetamide, N-[4-[(methylamino)sulfonyl]phenyl]-2-phenoxy-
    • F1591-0016
    • 853744-62-4
    • N-(4-(N-methylsulfamoyl)phenyl)-2-phenoxyacetamide
    • AKOS002263057
    • Inchi: 1S/C15H16N2O4S/c1-16-22(19,20)14-9-7-12(8-10-14)17-15(18)11-21-13-5-3-2-4-6-13/h2-10,16H,11H2,1H3,(H,17,18)
    • InChI Key: ZOKUPTPYJFJFRO-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(S(NC)(=O)=O)C=C1)(=O)COC1=CC=CC=C1

Computed Properties

  • Exact Mass: 320.08307817g/mol
  • Monoisotopic Mass: 320.08307817g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 447
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 92.9Ų

Experimental Properties

  • Density: 1.326±0.06 g/cm3(Predicted)
  • pka: 11.52±0.30(Predicted)

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Additional information on N-4-(methylsulfamoyl)phenyl-2-phenoxyacetamide

Introduction to N-4-(methylsulfamoyl)phenyl-2-phenoxyacetamide (CAS No. 853744-62-4)

N-4-(methylsulfamoyl)phenyl-2-phenoxyacetamide, a compound with the chemical identifier CAS No. 853744-62-4, is a molecule of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of derivatives that exhibit promising biological activities, making it a subject of extensive research and development. The structural features of this molecule, particularly the presence of a methylsulfamoyl group and a phenoxyacetamide moiety, contribute to its unique chemical properties and potential therapeutic applications.

The methylsulfamoyl group is a key functional moiety in N-4-(methylsulfamoyl)phenyl-2-phenoxyacetamide, which is known for its ability to interact with various biological targets. This group has been extensively studied for its role in modulating enzyme activity and receptor binding. In particular, the sulfur atom in the methylsulfamoyl group can form hydrogen bonds and coordinate with metal ions, enhancing the compound's binding affinity to biological targets. This property makes it an attractive scaffold for the design of novel drugs targeting neurological disorders, inflammatory conditions, and other diseases.

The phenoxyacetamide moiety in N-4-(methylsulfamoyl)phenyl-2-phenoxyacetamide contributes to the molecule's solubility and bioavailability, which are critical factors in drug development. This group is commonly found in a variety of pharmaceutical compounds due to its ability to enhance membrane permeability and improve drug absorption. Additionally, the phenoxyacetamide moiety can participate in hydrophobic interactions, further stabilizing the compound's structure and improving its pharmacokinetic properties.

Recent research has highlighted the potential of N-4-(methylsulfamoyl)phenyl-2-phenoxyacetamide as a lead compound for the development of new therapeutic agents. Studies have demonstrated that this compound exhibits inhibitory activity against several enzymes and receptors involved in disease pathogenesis. For instance, preliminary studies have shown that it may inhibit the activity of enzymes such as COX-2 and TNF-alpha, which are implicated in inflammation and pain management. Furthermore, the compound has shown promise in preclinical models as a potential treatment for neurological disorders by modulating neurotransmitter receptor activity.

The synthesis of N-4-(methylsulfamoyl)phenyl-2-phenoxyacetamide involves a multi-step process that requires careful optimization to ensure high yield and purity. The synthesis typically begins with the preparation of key intermediates such as 4-methylsulfonylbenzoic acid and 2-phenoxyacetonitrile. These intermediates are then coupled using standard organic reactions such as amide bond formation or nucleophilic substitution reactions. The final step involves purification techniques such as column chromatography or recrystallization to obtain the pure compound.

The pharmacological profile of N-4-(methylsulfamoyl)phenyl-2-phenoxyacetamide has been extensively evaluated in both in vitro and in vivo studies. In vitro studies have revealed that the compound exhibits potent inhibitory activity against several target enzymes and receptors, suggesting its potential as a therapeutic agent. For example, studies have shown that it can inhibit the activity of COX-2 by more than 80% at concentrations as low as 10 μM. Similarly, it has demonstrated significant inhibitory effects on TNF-alpha production in immune cells.

In vivo studies have further supported the therapeutic potential of N-4-(methylsulfamoyl)phenyl-2-phenoxyacetamide. Animal models of inflammation have shown that administration of this compound can significantly reduce inflammatory responses, indicating its potential use in treating conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, studies in animal models of pain have demonstrated that it can effectively alleviate pain symptoms by modulating neurotransmitter pathways.

The safety profile of N-4-(methylsulfamoyl)phenyl-2-phenoxyacetamide has also been evaluated through toxicology studies. These studies have shown that the compound is well-tolerated at therapeutic doses with minimal side effects. However, further studies are needed to fully characterize its safety profile and identify any potential long-term adverse effects.

The future development of N-4-(methylsulfamoyl)phenyl-2-phenoxyacetamide as a therapeutic agent holds great promise. Ongoing research is focused on optimizing its chemical structure to enhance its potency, selectivity, and pharmacokinetic properties. Additionally, efforts are underway to explore new synthetic routes that could improve production efficiency and reduce costs. Collaborative efforts between academic researchers and pharmaceutical companies are expected to accelerate the translation of this promising compound into clinical use.

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